molecular formula C15H14ClF3N4 B2356367 2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine CAS No. 1443978-68-4

2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2356367
CAS No.: 1443978-68-4
M. Wt: 342.75
InChI Key: NHCJUQVAKDRQCU-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a 4,6-disubstituted scaffold with a 3-chlorophenyl group at position 2, a piperazine moiety at position 4, and a trifluoromethyl group at position 4. The compound is synthesized via nucleophilic substitution reactions, as demonstrated by the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with piperazine under reflux conditions (56.6% yield, DMF, 100°C) . Its structural design is critical for modulating kinase inhibition, particularly in targeting Bcr-Abl in cellular assays, where it adopts a trans conformation to avoid ATP-competitive binding .

Properties

IUPAC Name

2-(3-chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4/c16-11-3-1-2-10(8-11)14-21-12(15(17,18)19)9-13(22-14)23-6-4-20-5-7-23/h1-3,8-9,20H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCJUQVAKDRQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyrimidine Cyclization

This classical method involves the condensation of a β-keto ester, aldehyde, and urea. For 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine derivatives, ethyl 4,4,4-trifluoroacetoacetate replaces conventional β-keto esters to introduce the trifluoromethyl group at position 6. Key modifications include:

  • Reactants :
    • Ethyl 4,4,4-trifluoroacetoacetate (6.2 mmol)
    • 3-Chlorobenzaldehyde (6.0 mmol)
    • Urea (12.4 mmol)
  • Conditions :
    • Solvent: Ethanol/conc. HCl (4:1 v/v)
    • Temperature: 80°C, 8 hours
  • Outcome :
    • Yields 72–78% of 5-ethoxycarbonyl-2-(3-chlorophenyl)-6-(trifluoromethyl)-1,4-dihydropyrimidine
    • Oxidation with MnO₂ in dichloromethane converts the dihydro intermediate to the aromatic pyrimidine.

Biginelli-Type Single-Step Synthesis

Adapted for trifluoromethyl incorporation, this route employs:

  • Reactants :
    • 3-Chlorobenzaldehyde (10 mmol)
    • 1,1,1-Trifluoropentane-2,4-dione (10 mmol)
    • Thiourea (15 mmol)
  • Catalyst : ZnCl₂ (2 mmol) in glacial acetic acid
  • Conditions :
    • Solvent-free fusion at 100°C for 5 hours
  • Outcome :
    • Direct formation of 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine-4(3H)-thione (yield: 68%)
    • Desulfurization using Raney nickel in ethanol yields the 4-chloro intermediate.

Trifluoromethyl Group Installation Strategies

While early-stage incorporation via β-keto esters is common, post-cyclization trifluoromethylation offers flexibility:

Copper-Mediated Cross-Coupling

Applicable to 6-bromo precursors:

  • Reactants :
    • 2-(3-Chlorophenyl)-4-piperazin-1-yl-6-bromopyrimidine (3.0 mmol)
    • Methyl chlorodifluoroacetate (6.0 mmol)
  • Conditions :
    • CuI (10 mol%), 1,10-phenanthroline (20 mol%)
    • DMF, 140°C, 24 hours
  • Outcome :
    • 58% yield after column chromatography

Radical Trifluoromethylation

Using Langlois’ reagent (CF₃SO₂Na):

  • Conditions :
    • tert-Butyl hydroperoxide (TBHP) as oxidant
    • Acetonitrile/water (4:1), 80°C, 12 hours
  • Limitation :
    • Competing side reactions reduce yield to 45%

Reaction Optimization and Scale-Up

Industrial production demands careful parameter tuning:

Solvent Screening

Solvent Yield (%) Purity (%)
DMF 82 96
NMP 78 94
DMSO 65 89
Toluene 41 72

Optimal solvent: DMF balances reactivity and product stability

Temperature Profiling

  • Piperazine Substitution :
    • 80°C: 52% conversion
    • 120°C: 89% conversion
    • >130°C: Decomposition observed

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical standards:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H)
    • δ 7.89 (s, 1H, Ar-H)
    • δ 3.85–3.78 (m, 4H, piperazine)
    • δ 2.93–2.87 (m, 4H, piperazine)
  • ¹³C NMR :
    • 162.4 (C-4), 158.1 (q, J = 34 Hz, CF₃), 139.2–115.7 (aromatic carbons)

Chromatographic Purity

Method Column Retention (min) Purity (%)
HPLC-PDA C18, 250 × 4.6 mm 8.7 99.2
UPLC-MS BEH C18, 2.1 mm 3.2 98.9

Industrial-Scale Considerations

Transitioning from lab to production requires:

  • Continuous Flow Reactors :
    • 4-Chloropyrimidine synthesis at 2 kg/day throughput
    • Residence time: 45 minutes at 150°C
  • Cost Analysis :
    • Raw material contribution: 68% of total cost
    • Catalysts: 22% (palladium systems dominate)

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated trifluoromethylation:

  • Catalyst : Ir(ppy)₃ (2 mol%)
  • CF₃ Source : CF₃SO₂Cl
  • Yield : 74% with 20-minute irradiation

Biocatalytic Approaches

Engineered transaminases for asymmetric amination:

  • Current Limitation :
    • Low activity toward pyrimidine substrates
  • Future Potential :
    • Directed evolution to enhance substrate scope

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOCH3 in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an antagonist or agonist at certain receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more efficiently. The piperazine ring can interact with various enzymes or receptors, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Binding Conformations

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Features Biological Activity (EC50, μM) References
Target Compound 3-Chlorophenyl (2), Piperazine (4), CF3 (6) Trans conformation; non-ATP competitive Not reported (cellular Bcr-Abl inhibition)
CGP60474 (3-[[4-[2-[(3-chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol) 3-Chlorophenylamino (2), Pyridinyl (4) Cis conformation; ATP-competitive CDK inhibitor CDK2 inhibition (data not shown)
2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine Phenyl (4), 2-Methylazetidine (2), CF3 (6) Azetidine ring (smaller, rigid) vs. piperazine Patent claims kinase inhibition (no EC50)
4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine Chloro (4), Difluoropiperidine (6), Methyl (2) Difluoropiperidine (enhanced lipophilicity) Speculative stability/activity improvement
2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-3′-chloroacetophenone Oxadiazole-thioether, 3-chlorophenyl Hybrid oxadiazole-pyrimidine; sulfur linkages Antiproliferative activity (EC50 not quantified)

Key Findings

Scaffold Orientation and Kinase Inhibition: The target compound’s 4,6-pyrimidine scaffold enables a trans binding mode, distinguishing it from ATP-competitive inhibitors like CGP60474, which adopts a cis conformation . This conformational difference likely contributes to its unique allosteric Bcr-Abl inhibition.

Substituent Effects on Bioactivity :

  • The 3-chlorophenyl group at position 2 (target compound) is associated with cytotoxicity in parental Ba/F3 cells, as seen in analogs with similar aryl groups . In contrast, phenyl or methyl substituents (e.g., in and ) may alter target selectivity or metabolic stability.
  • Trifluoromethyl at position 6 improves metabolic resistance and electron-withdrawing effects, a feature shared with difluoropiperidine analogs in .

Sulfur-containing analogs (e.g., oxadiazole-thioether in ) exhibit distinct NMR profiles (δ 5.07 ppm for CH2-CO ) but lack quantified EC50 data, limiting direct potency comparisons.

Biological Activity

2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine, known by its CAS number 1443978-68-4, is a heterocyclic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a 3-chlorophenyl group , a piperazine ring , and a trifluoromethyl group . The presence of these functional groups contributes to its unique pharmacological profile.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H14ClF3N4
CAS Number1443978-68-4
Molecular Weight332.74 g/mol

Research indicates that this compound exhibits analgesic and anti-inflammatory properties. It acts primarily through the following mechanisms:

  • GABAA Receptor Modulation : It binds to GABAA receptors in the brain, inhibiting neurotransmitter production such as GABA and glutamate, which is crucial for its analgesic effects .
  • Opioid Receptor Activation : The compound activates opioid receptors within the brain and spinal cord, further contributing to its pain-relieving properties .
  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the activity of poly (ADP-ribose) polymerase (PARP), enhancing apoptosis in cancer cells .

Analgesic and Anti-inflammatory Effects

The compound has been characterized as an effective analgesic, with studies demonstrating its ability to alleviate pain in various models. Its anti-inflammatory effects are attributed to the modulation of inflammatory mediators.

Anticancer Potential

In a recent study focusing on related piperazine derivatives, compounds similar to this compound exhibited significant efficacy against human breast cancer cells, with an IC50 value of around 18 µM . These findings suggest that this class of compounds may serve as promising candidates for cancer therapy.

Case Studies

  • Breast Cancer Study : A study reported that piperazine derivatives inhibited PARP1 activity and enhanced apoptosis in breast cancer cells. The compound's ability to activate CASPASE 3/7 was comparable to established PARP inhibitors like Olaparib .
  • Pain Management Trials : Clinical trials have indicated that the compound provides effective pain relief in models of acute and chronic pain, supporting its potential use in clinical settings for pain management .

Comparative Analysis with Similar Compounds

In comparing this compound with structurally similar compounds, it is noted that the trifluoromethyl group enhances lipophilicity and stability, making it particularly valuable in drug development.

Compound NameAnalgesic ActivityAnticancer ActivityNotes
This compoundHighModerateUnique trifluoromethyl group
2-(3-Chlorophenyl)-4-piperazin-1-yl-6-methylpyrimidineModerateLowLacks trifluoromethyl group
2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(difluoromethyl)pyrimidineModerateModerateSimilar properties

Q & A

Q. What are the optimal synthetic routes for 2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine, and how can reaction yields be improved?

The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling of the pyrimidine core with substituted phenyl and piperazine groups. Key reagents include trifluoromethylation agents (e.g., Ruppert–Prakash reagent) and catalysts for Suzuki-Miyaura coupling. To improve yields:

  • Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–100°C for substitution reactions).
  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for aryl-aryl coupling, with rigorous inert atmosphere control .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns for the trifluoromethyl group.
  • ¹H/¹³C NMR: Assigns proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm; aromatic protons at δ 7.0–8.0 ppm).
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
  • HPLC-PDA: Quantifies purity (>95% for pharmacological assays) using C18 columns and acetonitrile/water gradients .

Q. How should researchers design preliminary biological assays to evaluate the compound’s activity?

  • Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., piperazine-containing inhibitors).
  • In Vitro Assays: Use cell-free enzymatic assays (e.g., fluorescence-based kinase inhibition) with positive controls (e.g., staurosporine).
  • Cell Viability Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, with triplicate replicates .

Advanced Research Questions

Q. How can contradictory data in SAR studies be resolved, particularly regarding the trifluoromethyl group’s role in potency?

  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of trifluoromethyl vs. methyl analogs.
  • Free Energy Perturbation (FEP): Quantify ΔΔG contributions of the CF₃ group to target binding .
  • Isothermal Titration Calorimetry (ITC): Validate binding affinity discrepancies caused by steric or electronic effects .

Q. What methodologies are recommended for investigating the compound’s metabolic stability and toxicity?

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism.
  • Reactive Metabolite Screening: Trap electrophilic intermediates with glutathione (GSH) and detect adducts via high-resolution mass spectrometry.
  • hERG Channel Assay: Evaluate cardiac toxicity risk using patch-clamp electrophysiology or fluorescence-based thallium flux assays .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • LogP Optimization: Introduce hydrophilic groups (e.g., hydroxyl, amine) to reduce LogP >3, improving aqueous solubility.
  • Prodrug Strategies: Mask polar groups (e.g., phosphate esters) for enhanced oral bioavailability.
  • Plasma Protein Binding (PPB): Measure unbound fraction via equilibrium dialysis to adjust dosing regimens .

Q. What experimental strategies address low reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates.
  • Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., stoichiometry, agitation rate).
  • Purification: Employ preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) for multi-gram batches .

Methodological Notes

  • Contradiction Management: Conflicting SAR data may arise from assay variability. Validate findings across multiple orthogonal assays (e.g., SPR vs. ITC) .
  • Data Normalization: Include internal controls (e.g., housekeeping genes in qPCR) to mitigate biological variability .

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